Dimethyl 5-methylpyridine-2,3-dicarboxylate

Physical Chemistry Process Development Formulation

Researchers developing imidazolinone herbicides require the specific 5-methyl substitution pattern on the pyridine-2,3-dicarboxylate scaffold to achieve target potency. Generic analogs (H, ethyl, chloro) fail to deliver the required herbicidal spectrum. • Indispensable building block for imazapic synthesis - 5-methyl group is non-negotiable for imidazolinone activity. • High purity (≥97%) ensures reproducible cyclization chemistry and consistent downstream yields. • REACH-registered intermediate with defined physical properties (mp 45-50°C; bp ~292°C) suitable for elevated-temperature processes. • Available in bulk quantities with global shipping for agrochemical R&D and pilot-scale production.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 112110-16-4
Cat. No. B173089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-methylpyridine-2,3-dicarboxylate
CAS112110-16-4
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)C(=O)OC)C(=O)OC
InChIInChI=1S/C10H11NO4/c1-6-4-7(9(12)14-2)8(11-5-6)10(13)15-3/h4-5H,1-3H3
InChIKeyMKOJTLPEGLTEFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 5-Methylpyridine-2,3-Dicarboxylate (CAS 112110-16-4): A Key Pyridine Dicarboxylate Intermediate for Agrochemical and Organophosphorus Synthesis


Dimethyl 5-methylpyridine-2,3-dicarboxylate (CAS 112110-16-4) is a substituted pyridine-2,3-dicarboxylate ester featuring a methyl group at the 5-position of the pyridine ring . This heterocyclic building block serves primarily as a vital intermediate in the synthesis of imidazolinone herbicides, such as imazapic, and is also utilized as a raw material for the preparation of organophosphorus compounds and catalysts [1][2]. Its physical properties, including a melting point of 45-50°C and a predicted boiling point of 292.2±35.0°C, are well-defined, and it is commercially available in high purity (e.g., 97%) .

Why Generic Substitution Fails: The Critical Role of the 5-Methyl Substituent in Pyridine-2,3-Dicarboxylate Performance


Substitution on the pyridine ring of 2,3-dicarboxylate esters is not functionally interchangeable. The presence and nature of a 5-position substituent, such as a methyl group, directly modulates the electronic properties and steric hindrance of the molecule, which in turn affects its reactivity in downstream syntheses and the physicochemical properties of the final active compound [1]. Generic substitution with an unsubstituted (H), larger alkyl (ethyl), or halogen (chloro) analog can lead to significant differences in boiling point, melting point, and ultimately, the herbicidal spectrum or potency of the derived imidazolinone product [2]. The following quantitative evidence establishes the specific, verifiable differentiation of the 5-methyl variant.

Quantitative Differentiation Evidence for Dimethyl 5-Methylpyridine-2,3-Dicarboxylate vs. Closest Analogs


Melting Point Depression Confers Enhanced Handling and Solubility Profile vs. Unsubstituted Analog

The presence of the 5-methyl group significantly lowers the melting point of the diester compared to the unsubstituted dimethyl pyridine-2,3-dicarboxylate. This difference can be critical for process engineering, particularly in continuous flow chemistry or low-temperature reactions where solid handling characteristics are paramount. The 5-methyl compound melts at 45-50°C , while the unsubstituted analog has a melting point of 53-58°C .

Physical Chemistry Process Development Formulation

Elevated Boiling Point Demonstrates Lower Volatility vs. Unsubstituted Analog for High-Temperature Reactions

The 5-methyl substitution increases the molecular weight and boiling point of the diester relative to the unsubstituted analog. This property is advantageous for reactions or purifications requiring elevated temperatures without significant volatilization of the intermediate. The target compound exhibits a boiling point of 292.2±35.0°C (predicted) , compared to 262.3±20.0°C (predicted) for the unsubstituted dimethyl pyridine-2,3-dicarboxylate [1].

Thermodynamics Reaction Engineering Distillation

Validated Synthetic Yield Provides Baseline for Process Optimization vs. Alternative Routes

A specific, patented method for preparing dimethyl 5-methylpyridine-2,3-dicarboxylate via the sodium salt of dimethyl methoxyoxalacetate provides a documented yield of 44% [1]. This establishes a clear, quantitative benchmark for evaluating and improving synthetic routes for this specific 5-methyl derivative, which may differ from routes optimized for other 5-substituted analogs. The yield is reported for the product isolated as a toluene solution.

Synthetic Methodology Process Chemistry Yield Optimization

Regulatory Status as a Dedicated Intermediate Dictates Supply Chain and Use vs. Multi-Purpose Analogs

Under the EU REACH regulation, dimethyl 5-methylpyridine-2,3-dicarboxylate is registered exclusively as an 'Intermediate' with 'Intermediate use only' status [1]. This legal designation restricts its use to strictly controlled conditions for the synthesis of other substances, differentiating its procurement and handling requirements from pyridine dicarboxylates that may have broader, 'Full' registrations. This impacts storage, documentation, and the permissible scope of use in industrial and research settings.

Regulatory Compliance REACH Supply Chain Management

5-Methyl Substitution Defines Commercial Herbicide Lineage (Imazapic) Distinct from 5-Ethyl (Imazethapyr) and Unsubstituted Analogs

The 5-methyl group on the pyridine-2,3-dicarboxylate scaffold is the specific structural determinant for synthesizing the commercial herbicide imazapic [1][2]. In contrast, the 5-ethyl analog (dimethyl 5-ethylpyridine-2,3-dicarboxylate, CAS 112112-37-5) is the established intermediate for imazethapyr, and the unsubstituted analog leads to a different spectrum of activity or inactivity [3]. This direct correlation between the 5-position substituent and the final commercial product's identity and herbicidal properties is a well-established class-level inference in imidazolinone chemistry.

Agrochemicals Structure-Activity Relationship (SAR) Imidazolinones

Optimal Research and Industrial Use Cases for Dimethyl 5-Methylpyridine-2,3-Dicarboxylate Based on Quantitative Evidence


Precursor for Imidazolinone Herbicide Synthesis (e.g., Imazapic)

This is the compound's primary and most valuable application. It serves as the indispensable pyridine building block for the synthesis of the selective herbicide imazapic, a key member of the imidazolinone class [1]. The defined 5-methyl substitution pattern is non-negotiable for achieving the desired herbicidal spectrum and potency, as established by extensive structure-activity relationships in the field [2]. Procurement for this purpose is driven by the need for high purity to ensure successful and consistent downstream cyclization chemistry [3].

Intermediate for Organophosphorus Compounds and Specialized Catalysts

Beyond its primary agrochemical use, the compound is cited as a vital raw material for the synthesis of certain organophosphorus compounds and in the preparation of specific catalysts [1]. The unique electronic properties conferred by the 5-methyl group on the pyridine ring may be critical for the performance of these final materials, although direct comparative data for this application class is limited. Researchers in these areas would select this specific diester based on the required substitution pattern for their target molecule.

Process Development for High-Temperature or Low-Volatility Reactions

Process chemists and engineers designing synthetic routes involving high-temperature steps or where solvent evaporation must be minimized should consider the quantified physical properties of this compound. Its higher boiling point (approximately 292°C) compared to the unsubstituted analog (approximately 262°C) makes it a more suitable intermediate for reactions run at elevated temperatures [1][2]. This can lead to improved process safety and higher mass efficiency by reducing evaporative losses.

Compliant Intermediate Manufacturing under REACH Regulation

For organizations operating within the European Economic Area, the compound's REACH registration as an 'Intermediate' with 'Intermediate use only' status dictates its entire supply chain and use protocol [1]. Procurement and utilization are strictly for the synthesis of other substances under controlled conditions. This legal framework differentiates it from general laboratory reagents and requires specific compliance measures, making it the only appropriate choice for its registered intermediate applications.

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